molecular formula C22H14Cl2N2 B8361509 3,6-Bis-(2-chlorophenyl)-4-phenylpyridazine

3,6-Bis-(2-chlorophenyl)-4-phenylpyridazine

Cat. No.: B8361509
M. Wt: 377.3 g/mol
InChI Key: BDULCDPITXRPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis-(2-chlorophenyl)-4-phenylpyridazine is a useful research compound. Its molecular formula is C22H14Cl2N2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H14Cl2N2

Molecular Weight

377.3 g/mol

IUPAC Name

3,6-bis(2-chlorophenyl)-4-phenylpyridazine

InChI

InChI=1S/C22H14Cl2N2/c23-19-12-6-4-10-16(19)21-14-18(15-8-2-1-3-9-15)22(26-25-21)17-11-5-7-13-20(17)24/h1-14H

InChI Key

BDULCDPITXRPNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,6-Bis(2-chlorophenyl)-1,2,4,5-tetrazine (4.6 g) and phenylacetaldehyde (2.0 g) were dissolved in tetrahydrofuran (60 ml). A solution of potassium hydroxide in methanol (1.5 ml, 1%) was added dropwise to the solution and left to stand for 5 minutes. The solution was evaporated to 20 mls volume and was then diluted with water (50 ml). The precipitated solid was filtered, washed with water and dried to give 5.5 g of desired product, mp 176°-178° C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.